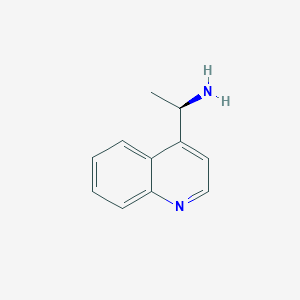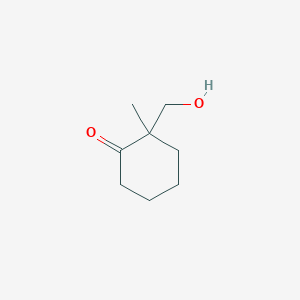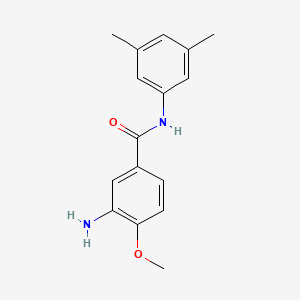
2-Methyl-5-phenethyloxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenethyloxazole-4-carbonyl chloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 2-position, a phenylethyl group at the 5-position, and a carbonyl chloride group at the 4-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-phenylethylamine with a suitable acyl chloride to form an intermediate, which then undergoes cyclization to form the oxazole ring The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
2-Methyl-5-phenethyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized Oxazole Derivatives: Formed from oxidation reactions.
Reduced Oxazole Derivatives: Formed from reduction reactions.
科学的研究の応用
2-Methyl-5-phenethyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the functional groups attached to it can influence its binding affinity and specificity. The compound may also participate in chemical reactions that alter cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole-4-carbonyl chloride: Similar structure but lacks the phenylethyl group.
2-Methyl-5-(2-phenylethyl)-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen in the ring.
2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride.
Uniqueness
2-Methyl-5-phenethyloxazole-4-carbonyl chloride is unique due to the combination of its functional groups and the specific positions of these groups on the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
52116-01-5 |
|---|---|
分子式 |
C13H12ClNO2 |
分子量 |
249.69 g/mol |
IUPAC名 |
2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO2/c1-9-15-12(13(14)16)11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
UCOWFSXIJMRPNS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)



![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)

![Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]-](/img/structure/B8643534.png)







